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Compound of Interest

Compound Name: 1-Phenylisatin

Cat. No.: B182504 Get Quote

An In-depth Technical Guide to the Crystal Structure of 1-Phenylisatin

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive overview of the crystal structure of 1-Phenylisatin (1-phenylindole-2,3-dione),

a molecule of significant interest due to its diverse biological activities. This document details

the crystallographic data, experimental methodologies for its structural determination, and its

interaction with biological pathways.

Molecular and Crystal Structure
1-Phenylisatin, with the chemical formula C₁₄H₉NO₂, crystallizes in an orthorhombic system.

[1] The isatin core of the molecule is nearly planar, while the phenyl ring is twisted at a

significant angle relative to this plane.[1] This three-dimensional conformation is crucial for its

biological activity and intermolecular interactions within the crystal lattice.

Crystallographic Data
The crystal structure of 1-Phenylisatin has been determined by X-ray diffraction, providing

precise measurements of its solid-state conformation. The key crystallographic parameters are

summarized in the table below.
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Parameter Value

Molecular Formula C₁₄H₉NO₂

Molecular Weight 223.22 g/mol [1]

Crystal System Orthorhombic[1]

Space Group P2₁2₁2₁

a 3.9677 (1) Å[1]

b 13.3259 (4) Å[1]

c 20.3397 (7) Å[1]

α, β, γ 90°

Volume 1075.42 (6) Å³[1]

Z 4[1]

Temperature 293 K[1]

Radiation Mo Kα[1]

Dihedral Angle (Isatin/Phenyl) 50.59 (5)°[1]

Molecular Geometry and Intermolecular Interactions
The planarity of the isatin unit is a notable feature, with a mean deviation of only 0.004 (2) Å

from the least-squares plane defined by its nine constituent atoms.[1] The phenyl ring's

dihedral angle of 50.59 (5)° with the isatin plane is a key conformational parameter.[1]

The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds.[1]

Additionally, the structure exhibits two slipped π–π stacking interactions: one between the

benzene rings of neighboring molecules and another between the phenyl rings of adjacent

molecules.[1] These non-covalent interactions play a crucial role in the stability of the crystal

lattice.
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The determination of the crystal structure of 1-Phenylisatin involves a series of well-defined

experimental steps, from crystal growth to data analysis.

Synthesis and Crystallization
While 1-Phenylisatin is commercially available, its synthesis can be achieved through

methods like the Stolle synthesis, which involves the cyclization of α-anilino-phenylacetic acid

derivatives. For crystallographic studies, high-purity single crystals are required. A common

method for obtaining diffraction-quality crystals of 1-Phenylisatin is through sublimation under

reduced pressure.[1]
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Synthesis

Crystallization

Starting Materials
(e.g., Isatin and Phenylboronic Acid)

Chemical Reaction
(e.g., Suzuki Coupling)

Purification
(e.g., Column Chromatography)

Dissolution in
Appropriate Solvent

Slow Evaporation / Cooling Sublimation

Single Crystal Formation

 

Single Crystal of
1-Phenylisatin

Diffractometer
(e.g., Nonius KappaCCD)

X-ray Source

Detector

Raw Diffraction Data

Data Reduction
(DENZO & SCALEPACK)

Structure Solution
(SHELXTL)

Structure Refinement
(SHELXTL)

Final Crystal Structure
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1-Phenylisatin

CB2 Receptor
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Inflammation
(e.g., TNF-α, NF-κB)

Inhibition

Apoptosis
(e.g., Caspase-3, Bax)

Inhibition

Antioxidant Effects
(e.g., Increased Glutathione)

Stimulation

Cellular Protection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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